molecular formula C9H9N3O B1423612 5-Methoxyquinazolin-4-amine CAS No. 885277-54-3

5-Methoxyquinazolin-4-amine

Cat. No. B1423612
M. Wt: 175.19 g/mol
InChI Key: SHAGSAZEDSAORZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methoxyquinazolin-4-amine and its derivatives has been a subject of research. For instance, a study has reported the design and synthesis of a series of novel quinazolin-4-amine derivatives. These derivatives act as selective Aurora A kinase inhibitors by exploiting the structural differences between Aurora A and B .


Molecular Structure Analysis

The molecular structure of 5-Methoxyquinazolin-4-amine is represented by the formula C9H9N3O . The compound is part of the quinazoline family, which is known for its wide spectrum of biological properties .

Scientific Research Applications

Anticancer Potential

  • Apoptosis Induction and Blood Brain Barrier Penetration : A study found that certain derivatives of 5-Methoxyquinazolin-4-amine, specifically N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, were potent inducers of apoptosis and showed high efficacy in cancer models, with excellent blood-brain barrier penetration (Sirisoma et al., 2009).
  • Antitumor Activities : Various quinazoline derivatives have been synthesized and demonstrated antitumor activities in vitro. For instance, some derivatives showed high inhibitory activities against specific cancer cell lines (Wen-j, 2015).

Antimicrobial Properties

  • Antibacterial and Antifungal Activities : Certain quinazoline derivatives carrying 1,2,3-triazole moiety exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

PET Imaging Agents

  • Tumor Detection : Novel F-18 labeled 4-aminoquinazoline derivatives were synthesized for potential use in PET imaging for tumor detection. These derivatives showed significant concentration accumulation in tumors and rapid clearance from blood and muscle (Chen et al., 2012).

Synthesis and Structural Analysis

Tubulin-Polymerization Inhibitors

  • Tubulin Inhibition for Cancer Therapy : Certain quinazoline derivatives were identified as tubulin-polymerization inhibitors, showing significant in vitro cytotoxic activity and potential for use in cancer therapy (Wang et al., 2014).

Novel Fluorophores

  • Biomedical Analysis : 6-Methoxy-4-quinolone, an oxidation product derived from 5-Methoxyquinazolin-4-amine, emerged as a novel fluorophore for biomedical analysis. It displayed strong fluorescence across a wide pH range and high stability, making it useful for fluorescent labeling in biological studies (Hirano et al., 2004).

Future Directions

The future directions of research involving 5-Methoxyquinazolin-4-amine and similar compounds are promising. The emergence of kinase drug discovery, for instance, has led to the development of more potent and selective inhibitors . Furthermore, the challenge of drug resistance to kinase inhibitors is being met, and this area continues to be a focus for future research .

properties

IUPAC Name

5-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-8(7)9(10)12-5-11-6/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAGSAZEDSAORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyquinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LF Hennequin, J Allen, J Breed, J Curwen… - Journal of medicinal …, 2006 - ACS Publications
… N-(2-Chloro-5-methoxyphenyl)-5-methoxyquinazolin-4-amine (46). A mixture of 45 (2.1 g, 12 mmol), phosphorus oxychloride (1.23 mL, 13.2 mmol), and DIPEA (5.2 mL, 30 mmol) in 1,2-…
Number of citations: 389 pubs.acs.org
DE Uehling, B Joseph, KC Chung… - Journal of medicinal …, 2021 - ACS Publications
Both previous and additional genetic knockdown studies reported herein implicate G protein-coupled receptor kinase 6 (GRK6) as a critical kinase required for the survival of multiple …
Number of citations: 10 pubs.acs.org
KS Van Horn, X Zhu, T Pandharkar… - Journal of medicinal …, 2014 - ACS Publications
A series of N 2 ,N 4 -disubstituted quinazoline-2,4-diamines has been synthesized and tested against Leishmania donovani and L. amazonensis intracellular amastigotes. A structure–…
Number of citations: 73 pubs.acs.org
AM Jones, IM Westwood, JD Osborne, TP Matthews… - researchgate.net
… 5-Methoxyquinazolin-4-amine (15) …
Number of citations: 2 www.researchgate.net

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